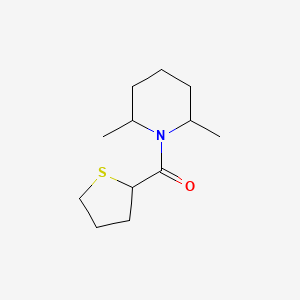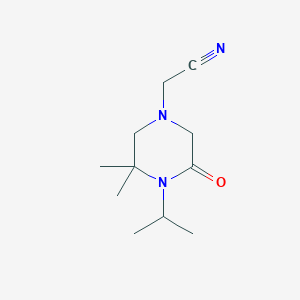
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide, commonly known as ECTM, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of thiomorpholines, which are known for their diverse biological activities. ECTM has been shown to exhibit promising results in various studies, making it a potential candidate for further research.
Wirkmechanismus
The mechanism of action of ECTM involves the inhibition of various signaling pathways that are involved in cancer progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, ECTM has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. These mechanisms of action make ECTM a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
ECTM has been shown to exhibit various biochemical and physiological effects, including modulation of gene expression, inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, ECTM has been shown to modulate the immune system response by inhibiting the production of pro-inflammatory cytokines. These effects make ECTM a potential candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ECTM in lab experiments is its potent anti-proliferative and anti-metastatic effects, making it a promising candidate for cancer therapy. Additionally, ECTM has been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using ECTM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on ECTM. One of the potential directions is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for cancer therapy. Moreover, the development of novel formulations and delivery systems for ECTM can improve its bioavailability and efficacy. Finally, the evaluation of ECTM in preclinical and clinical studies can provide valuable insights into its potential therapeutic applications.
In conclusion, ECTM is a promising candidate for cancer therapy, exhibiting potent anti-proliferative and anti-metastatic effects. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer progression. ECTM has several advantages and limitations for lab experiments, and there are several future directions for its research. Further studies are needed to fully explore the potential of ECTM in therapeutic applications.
Synthesemethoden
The synthesis of ECTM involves the reaction of 3-ethylsulfanyl-cyclopentanone with thiomorpholine-4-carboxylic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ECTM. This method has been optimized to yield high purity and yield of ECTM, making it a reliable method for its synthesis.
Wissenschaftliche Forschungsanwendungen
ECTM has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-proliferative and anti-metastatic effects in various cancer cell lines, including breast, lung, and colon cancer. Additionally, ECTM has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune system response, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS2/c1-2-17-11-4-3-10(9-11)13-12(15)14-5-7-16-8-6-14/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZANEFKSOELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylsulfanylcyclopentyl)thiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)